molecular formula C8H14O2 B3371597 (1S,3R)-3-Methylcyclohexane-1-carboxylic acid CAS No. 73873-48-0

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid

Cat. No.: B3371597
CAS No.: 73873-48-0
M. Wt: 142.20 g/mol
InChI Key: CIFSKZDQGRCLBN-RQJHMYQMSA-N
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Description

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a carboxylic acid group and a methyl group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid can be achieved through several methods. One efficient procedure involves the stereoselective hydrogenation of a suitable precursor, such as a cyclohexene derivative, under controlled conditions. The use of chiral catalysts can enhance the enantioselectivity of the reaction, ensuring the desired (1S,3R) configuration .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the desired stereochemistry. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to various halogenated derivatives .

Scientific Research Applications

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S,3R)-3-Methylcyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the (1S,3R) configuration and the presence of both a carboxylic acid and a methyl group on the cyclohexane ring makes (1S,3R)-3-Methylcyclohexane-1-carboxylic acid a valuable compound in various fields. Its specific stereochemistry allows for selective interactions with molecular targets, enhancing its utility in research and industrial applications .

Properties

IUPAC Name

(1S,3R)-3-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFSKZDQGRCLBN-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727507
Record name (1S,3R)-3-Methylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73873-48-0
Record name (1S,3R)-3-Methylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid
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(1S,3R)-3-Methylcyclohexane-1-carboxylic acid
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Reactant of Route 6
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid

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